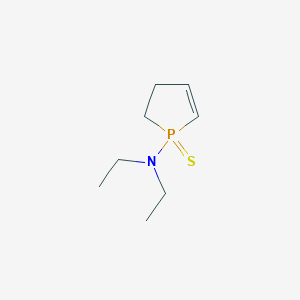![molecular formula C15H16O2 B14483756 3-[2-(4-Methoxyphenyl)ethyl]phenol CAS No. 65819-30-9](/img/structure/B14483756.png)
3-[2-(4-Methoxyphenyl)ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Methoxyphenyl)ethyl]phenol is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-(4-methoxyphenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethyl]phenol can be achieved through several methods:
-
Benzyl Protection and Deoxidization: : Starting with salicylaldehyde, the compound can be prepared by benzyl protection, followed by deoxidization and chlorination. The resulting 2-benzyloxy-benzyl chloride undergoes an Arbuzov reaction to form [2-(benzyloxy)phenyl]methyl diethyl phosphonate. This intermediate is then subjected to a Witting-Hommer reaction to yield 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene, which is finally hydrogenated to obtain this compound .
-
Hydrolysis and Reduction: : Another method involves the hydrolysis of phenolic esters or ethers, followed by reduction of quinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-[2-(4-Methoxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-ethylphenol: This compound has a similar structure but with an ethyl group instead of the 2-(4-methoxyphenyl)ethyl group.
4-Allyl-2-methoxyphenol acetate: This compound has an allyl group and an acetate group, making it structurally similar but functionally different.
Uniqueness
3-[2-(4-Methoxyphenyl)ethyl]phenol is unique due to the presence of the 2-(4-methoxyphenyl)ethyl group, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
65819-30-9 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-[2-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-17-15-9-7-12(8-10-15)5-6-13-3-2-4-14(16)11-13/h2-4,7-11,16H,5-6H2,1H3 |
Clave InChI |
DUFFAXWNJBEWFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
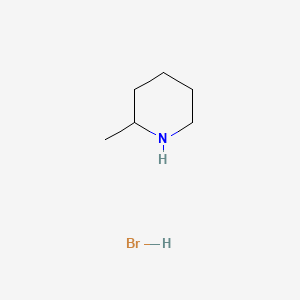
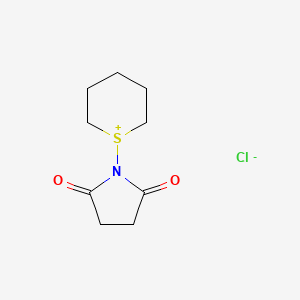
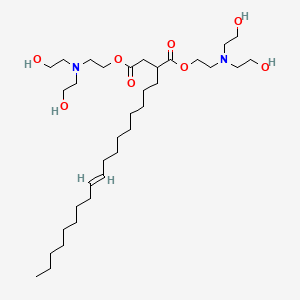
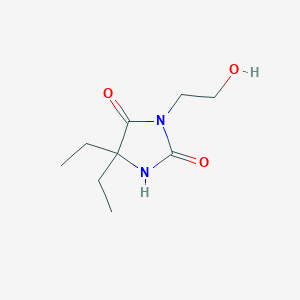
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
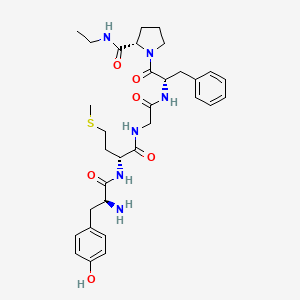
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)


